4-Pentenoic acid, 2-ethenyl-, methyl ester
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Overview
Description
4-Pentenoic acid, 2-ethenyl-, methyl ester is an organic compound with the molecular formula C8H12O2 It is a methyl ester derivative of 4-pentenoic acid, characterized by the presence of a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentenoic acid, 2-ethenyl-, methyl ester typically involves the esterification of 4-pentenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-ethenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The double bond in the structure allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
4-Pentenoic acid, 2-ethenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a flavoring agent in food
Properties
CAS No. |
922-00-9 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-ethenylpent-4-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h4-5,7H,1-2,6H2,3H3 |
InChI Key |
UUOPYQZJWLRMPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)C=C |
Origin of Product |
United States |
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